Ki20227

Description

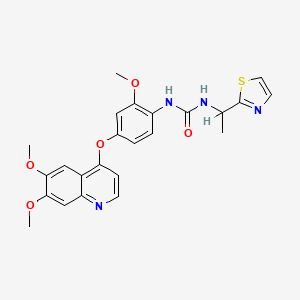

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPFDGWALWEPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432108 | |

| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623142-96-1 | |

| Record name | KI-20227 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623142961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KI-20227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4W68CAT3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ki20227: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Ki20227 is a potent and selective, orally active inhibitor of the c-Fms tyrosine kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Its mechanism of action centers on the blockade of the ATP-binding site of c-Fms, thereby preventing the autophosphorylation and subsequent activation of the receptor. This inhibition disrupts the downstream signaling cascade initiated by the binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF). The M-CSF/c-Fms signaling axis is pivotal for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[4] By targeting this pathway, this compound effectively suppresses the formation and function of these cell types, making it a valuable tool for studying their roles in various physiological and pathological processes, particularly in bone metabolism and inflammatory diseases.[4][5]

Quantitative Data: Kinase Inhibition Profile

This compound exhibits high selectivity for c-Fms, with significantly lower potency against other related tyrosine kinases. The following table summarizes the in vitro inhibitory activities of this compound against a panel of kinases.

| Target Kinase | Common Name/Synonym | IC50 (nM) |

| c-Fms | CSF1R, M-CSFR | 2[1][2][4][6] |

| VEGFR-2 | KDR | 12[1][2][4][6] |

| PDGFRβ | Platelet-Derived Growth Factor Receptor β | 217[1][2][4][6] |

| c-Kit | Stem Cell Factor Receptor, SCFR, CD117 | 451[1][2][4][6] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays. This compound has been shown to have no significant inhibitory activity against other kinases such as fms-like tyrosine kinase-3 (Flt-3), epidermal growth factor receptor (EGFR), or c-Src at concentrations up to 1,000 nM.[4][6]

Signaling Pathway

The primary signaling pathway disrupted by this compound is the M-CSF/c-Fms pathway. The following diagram illustrates the canonical signaling cascade and the point of inhibition by this compound.

Caption: M-CSF/c-Fms signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro c-Fms Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified c-Fms kinase.

Materials:

-

Recombinant human c-Fms kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO).

-

Add 10 µL of a solution containing the c-Fms kinase and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Fms.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

M-CSF-Dependent Cell Proliferation Assay (M-NFS-60 cells)

This assay assesses the effect of this compound on the proliferation of cells that are dependent on M-CSF signaling.

Materials:

-

M-NFS-60 murine myeloid progenitor cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and murine M-CSF

-

This compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., MTT, WST-8, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed M-NFS-60 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in complete medium containing M-CSF.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

Osteoclast Differentiation Assay

This assay evaluates the impact of this compound on the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.

Materials:

-

Mouse bone marrow cells or RAW 264.7 macrophage cell line

-

Alpha-MEM medium supplemented with 10% FBS

-

Recombinant murine M-CSF

-

Recombinant murine RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand)

-

This compound (dissolved in DMSO)

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

-

48-well cell culture plates

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF for 2-3 days to generate bone marrow-derived macrophages (BMMs). Alternatively, seed RAW 264.7 cells.

-

Plate the BMMs or RAW 264.7 cells in a 48-well plate.

-

Induce osteoclast differentiation by adding M-CSF and RANKL to the culture medium.

-

Simultaneously, treat the cells with various concentrations of this compound or vehicle control.

-

Culture the cells for 4-6 days, replacing the medium with fresh cytokines and inhibitor every 2-3 days.

-

After the incubation period, fix the cells with 4% paraformaldehyde.

-

Stain the cells for TRAP activity using a commercially available kit. TRAP is a marker for osteoclasts.

-

Count the number of TRAP-positive, multinucleated (≥3 nuclei) cells in each well under a microscope.

-

Quantify the inhibitory effect of this compound on osteoclast formation.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing a c-Fms inhibitor like this compound.

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

Ki20227 c-Fms Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ki20227 is a potent and selective small-molecule inhibitor of the c-Fms tyrosine kinase, also known as the macrophage colony-stimulating factor receptor (M-CSFR or CSF1R). By targeting c-Fms, this compound effectively disrupts the signaling pathways crucial for the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts. This targeted action makes this compound a valuable tool for investigating the roles of these cell lineages in various physiological and pathological processes. Furthermore, its ability to suppress osteoclast differentiation and function highlights its therapeutic potential in diseases characterized by excessive bone resorption, such as osteoporosis and bone metastasis. This technical guide provides an in-depth overview of the function of this compound, including its inhibitory activity, mechanism of action, and detailed protocols for key in vitro and in vivo experimental applications.

Core Function and Mechanism of Action

This compound is a quinoline-urea derivative that functions as an ATP-competitive inhibitor of the c-Fms tyrosine kinase.[1] The binding of macrophage colony-stimulating factor (M-CSF) to the extracellular domain of c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This autophosphorylation initiates a cascade of downstream signaling events that are critical for myeloid cell function. This compound exerts its inhibitory effect by blocking this initial autophosphorylation step, thereby preventing the activation of downstream signaling pathways.

The c-Fms Signaling Pathway and Inhibition by this compound

The binding of M-CSF to its receptor, c-Fms, triggers a signaling cascade that is central to the function of macrophages and osteoclasts. This compound intervenes at the initial stage of this cascade.

Caption: c-Fms signaling pathway and its inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against c-Fms and a panel of other kinases, demonstrating its high selectivity.

| Target Kinase | IC50 (nmol/L) | Reference |

| c-Fms | 2 | [1] |

| KDR (VEGFR-2) | 12 | [1] |

| PDGFRβ | 217 | [1] |

| c-Kit | 451 | [1] |

| Fms-like tyrosine kinase-3 | >1000 | [1] |

| Epidermal growth factor receptor | >1000 | [1] |

| c-Src | >1000 | [1] |

Table 1: In vitro inhibitory activity of this compound against various tyrosine kinases.

| Cell-Based Assay | IC50 (nmol/L) | Reference |

| M-CSF-dependent M-NFS-60 cell growth | ~14 | [1] |

| Osteoclast-like cell formation | ~40 | [1] |

Table 2: In vitro cellular activity of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the function of this compound.

In Vitro c-Fms Phosphorylation Assay

This assay determines the ability of this compound to inhibit M-CSF-induced autophosphorylation of the c-Fms receptor in a cellular context.

Cell Line: RAW264.7 (murine macrophage-like cell line)

Materials:

-

RAW264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

DMEM with 0.1% FCS

-

Recombinant mouse M-CSF

-

This compound

-

DMSO (vehicle control)

-

Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membranes

-

Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-c-Fms

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Cell Culture and Starvation:

-

Culture RAW264.7 cells in DMEM with 10% FBS.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum starve the cells for 12 hours in DMEM containing 0.1% FCS.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the desired concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO vehicle to the starved cells.

-

Incubate for 1 hour at 37°C.

-

-

M-CSF Stimulation:

-

Stimulate the cells with 50 ng/mL of recombinant mouse M-CSF for 5 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Immediately place the plates on ice and wash twice with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-c-Fms primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total c-Fms antibody to confirm equal protein loading.

-

Caption: Workflow for the in vitro c-Fms phosphorylation assay.

M-CSF-Dependent Cell Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of cells that are dependent on M-CSF for growth.

Cell Line: M-NFS-60 (murine myelogenous leukemia cell line)

Materials:

-

M-NFS-60 cells

-

RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and recombinant mouse M-CSF

-

96-well culture plates

-

This compound

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Wash M-NFS-60 cells to remove residual M-CSF.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in medium containing a suboptimal concentration of M-CSF.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the desired concentrations of this compound (e.g., 0.1 to 3000 nM) or DMSO vehicle to the wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 2-4 hours for MTT).

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

Osteoclast Differentiation Assay

This assay assesses the impact of this compound on the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.

Primary Cells: Mouse bone marrow cells

Materials:

-

α-MEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant mouse M-CSF

-

Recombinant mouse RANKL

-

This compound

-

DMSO (vehicle control)

-

96-well culture plates

-

TRAP (tartrate-resistant acid phosphatase) staining kit

Protocol:

-

Isolation and Culture of Bone Marrow Cells:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in α-MEM with 10% FBS and 10 ng/mL M-CSF for 2-3 days to generate bone marrow-derived macrophages (BMMs).

-

-

Osteoclast Differentiation:

-

Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Culture the cells in α-MEM with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.

-

Add various concentrations of this compound (e.g., 1 to 100 nM) or DMSO vehicle to the culture medium.

-

-

Incubation and Medium Change:

-

Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

-

Replace the medium with fresh medium containing M-CSF, RANKL, and the respective concentrations of this compound every 2-3 days.

-

-

TRAP Staining:

-

After the incubation period, fix the cells with 10% formalin for 10 minutes.

-

Wash the cells with deionized water.

-

Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

-

-

Quantification:

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a microscope. These are considered mature osteoclasts.

-

Calculate the percentage of inhibition of osteoclast formation relative to the vehicle-treated control.

-

In Vivo Bone Metastasis Model

This model evaluates the efficacy of this compound in suppressing osteolytic bone destruction caused by metastatic tumor cells.

Animal Model: Athymic nude rats

Tumor Cell Line: A375 human melanoma cells

Materials:

-

A375 cells

-

Athymic nude rats (4-6 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in distilled water)

-

X-ray imaging system

-

Histology equipment and reagents (for TRAP staining)

Protocol:

-

Tumor Cell Inoculation:

-

Harvest A375 cells and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.

-

Anesthetize the nude rats and perform an intracardiac injection of the A375 cell suspension.

-

-

Drug Administration:

-

Randomly divide the animals into a vehicle control group and this compound treatment groups (e.g., 10, 30, 50 mg/kg).

-

Begin oral administration of this compound or vehicle daily, starting from the day of tumor cell inoculation or a few days after.

-

-

Monitoring of Bone Lesions:

-

Monitor the development of osteolytic bone lesions by taking X-ray images of the hind limbs at regular intervals (e.g., weekly, starting from day 14 post-inoculation).

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 21 or when control animals show significant bone lesions), euthanize the animals.

-

Excise the femurs and tibias for radiographic and histological analysis.

-

Quantify the area of osteolytic lesions from the X-ray images.

-

Decalcify the bones, embed in paraffin, and section for TRAP staining to visualize and count osteoclasts at the bone-tumor interface.

-

Caption: Workflow for the in vivo bone metastasis model.

Conclusion

This compound is a highly potent and selective inhibitor of the c-Fms tyrosine kinase. Its ability to effectively block M-CSF-dependent signaling pathways makes it an invaluable research tool for elucidating the roles of macrophages and osteoclasts in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted functions of this compound and to explore its therapeutic potential in various pathological conditions, particularly those involving excessive osteoclast activity and bone resorption. As research in this area continues, this compound will undoubtedly contribute to a deeper understanding of c-Fms signaling and the development of novel therapeutic strategies.

References

Ki20227: A Deep Dive into CSF1R Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ki20227, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway. We will delve into its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this compound, offering valuable insights for researchers in oncology, immunology, and bone biology.

Core Mechanism of Action

This compound is an orally active, small-molecule inhibitor that selectively targets the tyrosine kinase activity of CSF1R (also known as c-Fms).[1][2] The binding of its cognate ligands, CSF-1 (macrophage colony-stimulating factor, M-CSF) or IL-34, to CSF1R triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.[3][4]

This compound exerts its inhibitory effect by competing with ATP for the kinase domain of CSF1R, thereby preventing autophosphorylation and blocking the downstream signaling cascade.[5] This disruption of the CSF1R pathway ultimately leads to the suppression of macrophage and osteoclast activity.

CSF1R Signaling Pathway and this compound Inhibition

The activation of CSF1R by its ligands initiates several key downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and STAT pathways. These pathways are integral to the cellular responses mediated by CSF1R. This compound effectively abrogates these signaling events.

Quantitative Data

The inhibitory activity of this compound has been quantified against a panel of tyrosine kinases, demonstrating its high selectivity for CSF1R. Furthermore, its biological effects have been assessed in various cellular and in vivo models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nmol/L) |

| c-Fms (CSF1R) | 2 [1][2][6] |

| KDR (VEGFR-2) | 12[1][2][6] |

| PDGFRβ | 217[1][2][6] |

| c-Kit | 451[1][2][6] |

| Flt-3 | No Inhibition[6] |

| EGFR | No Inhibition[6] |

| c-Src | No Inhibition[6] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line/Assay | Endpoint | IC50 (nmol/L) |

| M-NFS-60 cells | M-CSF-dependent growth | 14[7] |

| Mouse bone marrow cells | Osteoclast-like cell formation | 40[7] |

| RAW264.7 cells | M-CSF-dependent c-Fms phosphorylation | Dose-dependent inhibition[2][7] |

| HUVEC cells | Cell growth | ~1000[2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Key Findings |

| Nude rats with A375 cell-induced bone metastasis | 50 mg/kg/day, oral administration for 20 days | Markedly decreased osteolytic lesion areas.[2] |

| Ovariectomized (ovx) rats | Oral administration | Decreased the number of tartrate-resistant acid phosphatase (TRAP)-positive osteoclast-like cells on bone surfaces.[1][6] |

| Collagen-induced arthritis mouse model | Oral administration | Inhibited disease progression.[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the activity of a specific kinase.

Methodology:

-

Preparation: Recombinant human c-Fms kinase domain is prepared. A substrate, such as poly(Glu, Tyr)4:1, is coated onto microtiter plates.

-

Reaction Mixture: The kinase, substrate, ATP (often radiolabeled [γ-33P]ATP), and varying concentrations of this compound are combined in an assay buffer.

-

Incubation: The reaction is allowed to proceed for a defined period at room temperature.

-

Termination: The reaction is stopped by adding a solution like EDTA.

-

Detection: The amount of phosphorylated substrate is quantified. If radiolabeled ATP is used, this can be done via scintillation counting. Alternatively, a phosphorylation-specific antibody can be used in an ELISA format.

-

Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation and Phosphorylation Assays

These assays assess the effect of this compound on cell growth and intracellular signaling in response to M-CSF.

Methodology for M-NFS-60 Proliferation Assay:

-

Cell Seeding: M-NFS-60 cells, which are dependent on M-CSF for growth, are seeded in 96-well plates.[1]

-

Treatment: The cells are treated with a range of this compound concentrations.

-

Stimulation: Recombinant M-CSF is added to the wells to stimulate proliferation.

-

Incubation: The plates are incubated for 72 hours.[2]

-

Viability Measurement: Cell viability is assessed using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Analysis: The IC50 value for growth inhibition is calculated from the dose-response curve.

Methodology for c-Fms Phosphorylation Assay:

-

Cell Culture and Starvation: RAW264.7 cells are cultured and then serum-starved for 12 hours to reduce basal signaling.[1]

-

Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound for 1 hour.[2]

-

Stimulation: The cells are stimulated with M-CSF for a short period (e.g., 5-10 minutes) to induce c-Fms phosphorylation.

-

Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

-

Detection: The level of phosphorylated c-Fms is measured by Western blotting or ELISA using an antibody specific for the phosphorylated form of the receptor. Total c-Fms levels are also measured as a loading control.

Osteoclast Formation Assay

This assay evaluates the ability of this compound to inhibit the differentiation of bone marrow-derived macrophages into mature osteoclasts.

Methodology:

-

Cell Isolation: Bone marrow cells are harvested from the femurs and tibiae of mice.

-

Culture and Differentiation: The cells are cultured in the presence of M-CSF and RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) to induce osteoclast differentiation.

-

Treatment: Different concentrations of this compound are added to the culture medium.

-

Incubation: The cells are cultured for several days until mature, multinucleated osteoclasts are formed in the control wells.

-

Staining and Quantification: The cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive, multinucleated cells is then counted.[1][6]

Conclusion

This compound is a highly potent and selective inhibitor of the CSF1R tyrosine kinase. Its ability to effectively block the CSF1R signaling pathway translates into the suppression of macrophage and osteoclast proliferation and function. The preclinical data strongly support its potential as a therapeutic agent for diseases driven by these cell types, such as certain cancers with high macrophage infiltration and bone-related disorders like osteoporosis and bone metastases. The detailed experimental protocols provided herein offer a foundation for further investigation and development of CSF1R-targeted therapies. While no specific clinical trial data for this compound is publicly available, numerous clinical trials are underway for other CSF1R inhibitors, highlighting the therapeutic promise of targeting this pathway.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pulsus.com [pulsus.com]

- 5. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]

- 6. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Facebook [cancer.gov]

Ki20227: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ki20227 is a potent and selective, orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms.[1][2][3][4] As a key regulator of the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts, CSF1R is a compelling therapeutic target for a range of pathologies, including inflammatory diseases, autoimmune disorders, and cancer.[1] this compound, a novel quinoline-urea derivative, has demonstrated significant efficacy in preclinical models of osteolytic bone destruction and arthritis by disrupting the macrophage colony-stimulating factor (M-CSF)/CSF1R signaling axis.[1] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, supported by comprehensive data and detailed experimental protocols to aid researchers in their investigations.

Target Specificity and Primary Inhibitory Activity

This compound was identified as a highly potent inhibitor of c-Fms (CSF1R) tyrosine kinase. The primary mechanism of action involves the inhibition of ligand-dependent autophosphorylation of the CSF1R, thereby blocking downstream signaling pathways.

In Vitro Kinase Inhibition

The inhibitory activity of this compound against its primary target and other related kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| c-Fms (CSF1R) | 2 [1][3][4] |

| VEGFR-2 (KDR) | 12[1][3][4] |

| PDGFRβ | 217[1][3][4] |

| c-Kit | 451[1][3][4] |

Table 1: Primary inhibitory activity of this compound against a panel of receptor tyrosine kinases.

Selectivity Profile

A comprehensive assessment of the selectivity of this compound is crucial for understanding its potential off-target effects and for the precise interpretation of experimental results. The following table summarizes the selectivity of this compound against a broad panel of kinases, as determined by the KINOMEscan™ platform. The data is presented as the percentage of the kinase remaining bound to the ligand-bead matrix in the presence of the inhibitor, where a lower percentage indicates stronger binding of the inhibitor to the kinase.

| Kinase | Percent of Control (%) |

| CSF1R (c-Fms) | 0.5 |

| VEGFR2 (KDR) | 1.5 |

| KIT | 3.5 |

| PDGFRB | 10 |

| FLT3 | 35 |

| ABL1 | >90 |

| EGFR | >90 |

| SRC | >90 |

| FYN | >90 |

| BTK | >90 |

| FGFR2 | >90 |

| MET | >90 |

| PKA | >90 |

| PKCa | >90 |

Table 2: KINOMEscan™ selectivity profile of this compound. Data is representative of a broad kinase panel. For a complete list of tested kinases, refer to the HMS LINCS database (Dataset ID: 20183).

This compound demonstrates high selectivity for CSF1R. While it shows some activity against other type III receptor tyrosine kinases such as VEGFR-2, c-Kit, and PDGFRβ, the potency is significantly lower compared to its primary target. Notably, this compound shows minimal to no activity against a wide range of other kinases, including Flt3, EGFR, and c-Src, at concentrations up to 1,000 nM.[1]

Signaling Pathway

This compound exerts its biological effects by inhibiting the CSF1R signaling pathway. Upon binding of its ligand, M-CSF, CSF1R dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules that mediate cell survival, proliferation, and differentiation. This compound blocks this initial phosphorylation event.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.

In Vitro Kinase Inhibition Assay

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the IC50 of this compound against c-Fms.

Materials:

-

Recombinant human c-Fms (CSF1R) kinase domain

-

Poly(Glu,Tyr) 4:1 as substrate

-

96-well ELISA plates

-

ATP

-

This compound

-

DMSO

-

HRP-conjugated anti-phosphotyrosine antibody (e.g., PY20)

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Procedure:

-

Coat the wells of a 96-well plate with 100 µL of 10 µg/mL Poly(Glu,Tyr) in PBS overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. The final DMSO concentration should be ≤1%.

-

Add 50 µL of the diluted this compound or vehicle control (DMSO) to the wells.

-

Add 25 µL of recombinant c-Fms to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration at the Km for c-Fms).

-

Incubate the plate at 37°C for 20 minutes.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody diluted in blocking buffer.

-

Incubate at room temperature for 1 hour.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate until color develops.

-

Stop the reaction with 100 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

M-CSF-Dependent Cell Proliferation Assay (M-NFS-60 cells)

This assay measures the ability of this compound to inhibit the proliferation of M-NFS-60 cells, which are dependent on M-CSF for growth.

Materials:

-

M-NFS-60 cells[5]

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and recombinant murine M-CSF

-

96-well cell culture plates

-

This compound

-

Recombinant murine M-CSF

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Solubilization buffer (for MTT)

Procedure:

-

Maintain M-NFS-60 cells in complete growth medium containing M-CSF.

-

Wash the cells to remove M-CSF and resuspend in medium without M-CSF.

-

Seed the cells at a density of 5 x 10³ cells/well in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Add a final concentration of 50 ng/mL of M-CSF to all wells except the negative control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

If using MTT, add solubilization buffer and incubate until the formazan crystals dissolve.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition of proliferation and determine the IC50 value.

Osteoclast Formation Assay

This assay assesses the effect of this compound on the differentiation of bone marrow-derived macrophages into mature, multinucleated osteoclasts.

Materials:

-

Bone marrow cells from mice

-

α-MEM medium supplemented with 10% FBS

-

Recombinant murine M-CSF

-

Recombinant murine RANKL

-

This compound

-

96-well cell culture plates

-

TRAP staining kit

-

Microscope

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM with 10% FBS and 50 ng/mL M-CSF for 2-3 days to generate bone marrow-derived macrophages (BMMs).

-

Harvest the adherent BMMs and seed them into 96-well plates at a density of 1 x 10⁴ cells/well.

-

Culture the BMMs in the presence of 50 ng/mL M-CSF, 50 ng/mL RANKL, and serial dilutions of this compound.

-

Incubate the plates for 5-7 days, replacing the medium with fresh cytokines and inhibitor every 2-3 days.

-

After the incubation period, fix the cells with 10% formalin for 10 minutes.

-

Stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercially available kit.[6][7][8][9][10]

-

Identify and count TRAP-positive multinucleated cells (≥3 nuclei) under a microscope.

-

Quantify the inhibitory effect of this compound on osteoclast formation.

Conclusion

This compound is a highly potent and selective inhibitor of CSF1R, a critical mediator of monocyte, macrophage, and osteoclast biology. Its robust in vitro and in vivo activity, coupled with a favorable selectivity profile, makes it an invaluable tool for researchers investigating the roles of CSF1R in health and disease. The detailed data and protocols provided in this guide are intended to support the scientific community in utilizing this compound to its full potential in advancing our understanding of CSF1R-driven pathologies and in the development of novel therapeutic strategies.

References

- 1. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. NFS-60 Cells [cytion.com]

- 6. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Osteoclast visualization: Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ihisto.io [ihisto.io]

- 10. urmc.rochester.edu [urmc.rochester.edu]

Ki20227: A Potent Inhibitor of c-Fms Tyrosine Kinase

An In-depth Technical Guide on IC50 Values, Experimental Protocols, and Signaling Pathways

This technical guide provides a comprehensive overview of the kinase inhibitor Ki20227, with a focus on its inhibitory activity (IC50 values) against a range of kinases. It is intended for researchers, scientists, and drug development professionals. This document details the experimental methodologies for determining kinase inhibition and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is an orally active and highly selective inhibitor of the c-Fms tyrosine kinase, also known as the macrophage colony-stimulating factor receptor (M-CSFR or CSF1R).[1][2][3] M-CSF and its receptor c-Fms are crucial for the differentiation and survival of osteoclasts, the cells responsible for bone resorption.[4] By inhibiting c-Fms, this compound effectively suppresses osteoclast differentiation and has shown potential in treating osteolytic bone diseases, such as those associated with bone metastasis.[4][5]

Data Presentation: this compound IC50 Values

The inhibitory activity of this compound has been characterized against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| c-Fms (CSF1R) | 2 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) | 12 |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 217 |

| Stem Cell Factor Receptor (c-Kit) | 451 |

| fms-like tyrosine kinase-3 (Flt3) | >1000 |

| Epidermal Growth Factor Receptor (EGFR) | >1000 |

| c-Src | >1000 |

| Fyn | >1000 |

| Fibroblast Growth Factor Receptor 2 (FGFR2) | >1000 |

| Met | >1000 |

| Bruton's Tyrosine Kinase (BTK) | >1000 |

| Protein Kinase A (PKA) | >1000 |

| Protein Kinase Cα (PKCα) | >1000 |

Data sourced from multiple studies.[1][2][4][5][6][7][8]

Experimental Protocols

The determination of IC50 values for kinase inhibitors like this compound involves both cell-free and cell-based assays. Below are detailed methodologies for these key experiments.

Cell-Free Kinase Assay (In Vitro)

This assay measures the direct inhibition of purified kinase enzymatic activity.

1. Reagents and Materials:

-

Purified recombinant kinase (e.g., c-Fms, VEGFR-2)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate), often radiolabeled ([γ-32P]-ATP) or used in conjunction with ADP-detecting systems

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, EDTA)

-

This compound stock solution (dissolved in DMSO)

-

96-well or 384-well microplates

-

Detection reagents (e.g., scintillation fluid for radiometric assays, fluorescent antibodies for ELISA, or luminescence-based ADP detection kits)

-

Microplate reader (scintillation counter, spectrophotometer, or luminometer)

2. Assay Procedure:

-

Prepare Kinase Reactions: In a microplate, combine the purified kinase, its specific substrate, and the assay buffer.

-

Add Inhibitor: Add serial dilutions of this compound to the wells. Include a control with DMSO only (no inhibitor).

-

Initiate Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction, for example, by adding a stop solution (e.g., EDTA for radiometric assays).

-

Detection: Measure the kinase activity.

-

Radiometric Assay: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away unincorporated [γ-32P]-ATP and measure the radioactivity of the filter using a scintillation counter.

-

ELISA-based Assay: Use a phospho-specific antibody that recognizes the phosphorylated substrate to quantify the reaction product.

-

Luminescence-based Assay: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.

-

Cell-Based Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit kinase activity within a cellular context.

1. Cell Culture and Treatment:

-

Cell Seeding: Plate cells that express the target kinase (e.g., RAW264.7 cells for c-Fms) in 96-well plates and culture until they reach the desired confluency.

-

Serum Starvation: To reduce background signaling, serum-starve the cells for a few hours before the experiment.

-

Inhibitor Pre-incubation: Treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour). Include a DMSO-only control.

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., M-CSF for c-Fms) to activate the kinase and its downstream signaling pathway.

2. Lysis and Protein Quantification:

-

Cell Lysis: Wash the cells with cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal loading for subsequent analysis.

3. Detection of Kinase Inhibition (Western Blotting):

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target kinase (e.g., anti-phospho-c-Fms).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

To normalize the results, re-probe the membrane with an antibody against the total amount of the target kinase protein.

-

-

Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each this compound concentration.

4. Data Analysis:

-

Calculate the percentage of inhibition of phosphorylation at each concentration of this compound relative to the stimulated control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the cellular IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Caption: M-CSF/c-Fms signaling pathway and the inhibitory action of this compound.

Caption: this compound targets multiple Receptor Tyrosine Kinases (RTKs).

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor.

References

- 1. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 2. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 4. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 7. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 8. [PDF] M‐CSF, c‐Fms, and Signaling in Osteoclasts and their Precursors | Semantic Scholar [semanticscholar.org]

Ki20227: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of Ki20227, a potent and selective inhibitor of the c-Fms tyrosine kinase. This document consolidates key data on its chemical structure, physicochemical properties, mechanism of action, and its effects in preclinical models, making it a valuable resource for researchers in oncology, immunology, and bone biology.

Chemical Structure and Properties

This compound is a novel quinoline-urea derivative.[1] Its chemical structure and fundamental properties are summarized below.

Chemical Structure:

-

IUPAC Name: 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea

-

Synonyms: Ki 20227, Ki-20227

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₂₄H₂₄N₄O₅S |

| Molecular Weight | 480.54 g/mol |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is an orally active and highly selective inhibitor of the c-Fms tyrosine kinase, also known as the macrophage colony-stimulating factor receptor (M-CSFR or CSF1R).[1][2] c-Fms is a key receptor involved in the proliferation, differentiation, and survival of macrophages and osteoclasts. By inhibiting the ATP-binding site of the c-Fms kinase domain, this compound blocks the downstream signaling pathways that are activated by its ligand, macrophage colony-stimulating factor (M-CSF).

The inhibitory activity of this compound against c-Fms and a panel of other kinases is presented in the table below, highlighting its selectivity.

Kinase Inhibition Profile:

| Kinase | IC₅₀ (nmol/L) |

| c-Fms | 2 |

| VEGFR-2 (KDR) | 12 |

| PDGFRβ | 217 |

| c-Kit | 451 |

| Flt-3 | >1000 |

| EGFR | >1000 |

| c-Src | >1000 |

Data compiled from multiple sources.[1]

The potent and selective inhibition of c-Fms by this compound leads to the suppression of M-CSF-dependent cellular processes.

Signaling Pathway

This compound exerts its effects by inhibiting the M-CSF/c-Fms signaling pathway, which plays a crucial role in the differentiation and function of osteoclasts and macrophages. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

Caption: M-CSF/c-Fms signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound. It should be noted that a detailed, publicly available protocol for the chemical synthesis of this compound has not been identified; it was originally synthesized at Kirin Pharmaceutical Research Laboratories.[1]

In Vitro Assays

a) c-Fms Kinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the c-Fms kinase.

-

Principle: A typical kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of product formed is quantified, often using methods like ADP-Glo™ Kinase Assay which measures the amount of ADP produced.

-

General Protocol:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the purified recombinant c-Fms kinase domain, a suitable peptide substrate, and ATP in a kinase buffer.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the reaction mixture to allow for the kinase reaction to proceed.

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection reagent and a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

-

b) M-CSF-Dependent Cell Proliferation Assay (M-NFS-60 cells)

This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on M-CSF signaling.

-

Cell Line: M-NFS-60, a murine myelogenous leukemia cell line that requires M-CSF for growth and survival.

-

General Protocol: [3]

-

Seed M-NFS-60 cells in a 96-well plate in a culture medium containing M-CSF.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Assess cell viability and proliferation using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

-

c) Osteoclast Differentiation Assay

This assay evaluates the effect of this compound on the formation of osteoclasts from their precursor cells.

-

Principle: Osteoclast precursors, such as bone marrow-derived macrophages or RAW264.7 cells, are stimulated with M-CSF and RANKL to differentiate into mature, multinucleated osteoclasts. The number of differentiated osteoclasts is then quantified.

-

-

Isolate bone marrow cells from mice or use a suitable precursor cell line like RAW264.7.

-

Culture the cells in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

After a suitable incubation period (e.g., 5-7 days), fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Count the number of TRAP-positive, multinucleated cells to assess the extent of osteoclast differentiation.

-

In Vivo Models

a) Bone Metastasis Model

This model investigates the efficacy of this compound in preventing or treating bone destruction caused by metastatic cancer cells.

-

Model: Typically involves the injection of cancer cells (e.g., human melanoma A375 cells) into the arterial or cardiac circulation of immunodeficient rodents (e.g., nude rats or mice) to induce bone metastases.[1]

-

General Protocol:

-

Inject tumor cells into the left ventricle or caudal artery of the animals.

-

Administer this compound orally at various doses or a vehicle control, starting before or after the tumor cell injection.

-

Monitor the development of bone lesions using imaging techniques such as X-ray or micro-CT.

-

At the end of the study, harvest the bones for histological analysis to assess tumor burden and osteoclast numbers (e.g., TRAP staining).

-

Biochemical markers of bone resorption in the serum can also be measured.

-

b) Collagen-Induced Arthritis (CIA) Model

This model is used to evaluate the anti-inflammatory and bone-protective effects of this compound in a model of rheumatoid arthritis.

-

Model: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant.[2][4]

-

General Protocol:

-

Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).

-

A booster immunization is typically given after a few weeks.

-

Once arthritis develops, treat the mice with oral doses of this compound or a vehicle control.

-

Monitor the severity of arthritis by scoring clinical signs such as paw swelling and redness.

-

At the end of the experiment, collect tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro and in vivo experiments described above.

Caption: General workflow for in vitro characterization of this compound.

Caption: General workflow for in vivo efficacy studies of this compound.

Summary and Future Directions

This compound is a valuable research tool for investigating the roles of c-Fms signaling in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for preclinical studies in diseases where macrophages and osteoclasts are implicated, such as bone metastases, rheumatoid arthritis, and other inflammatory conditions. Further research may focus on its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic applications in combination with other agents.

References

- 1. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The orally-active and selective c-Fms tyrosine kinase inhibitor this compound inhibits disease progression in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ki20227 (CAS RN: 623142-96-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ki20227, a potent and selective inhibitor of the c-Fms tyrosine kinase. This document consolidates key data and methodologies from preclinical studies to serve as a comprehensive resource for researchers in oncology, immunology, and bone biology.

Core Compound Information

This compound, with the CAS number 623142-96-1, is a quinoline-urea derivative that has demonstrated significant activity as an inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms.[1] Its chemical formula is C24H24N4O5S, and it has a molecular weight of 480.54 g/mol .

| Property | Value |

| CAS Number | 623142-96-1 |

| Molecular Formula | C24H24N4O5S |

| Molecular Weight | 480.54 |

| Chemical Name | N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N'-[1-(1,3-thiazol-2-yl)ethyl]urea |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

This compound is an orally active and highly selective inhibitor of the c-Fms tyrosine kinase.[2][3] The binding of macrophage colony-stimulating factor (M-CSF) to its receptor, c-Fms, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[4][5][6][7] this compound effectively inhibits this signaling pathway.

The primary biological effect of this compound is the suppression of osteoclast differentiation and function.[1] Osteoclasts are bone-resorbing cells, and their overactivity is implicated in various pathological conditions, including osteoporosis and osteolytic bone metastases.[1] By inhibiting the M-CSF/c-Fms pathway, this compound has been shown to reduce the formation of osteoclasts and mitigate bone destruction in preclinical models.[1][2]

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against various receptor tyrosine kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for c-Fms.

| Target Kinase | IC50 (nmol/L) |

| c-Fms (CSF-1R) | 2 |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) | 12 |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 217 |

| Stem Cell Factor Receptor (c-Kit) | 451 |

Data sourced from multiple studies.[1]

This compound did not show inhibitory activity against other tested kinases, including fms-like tyrosine kinase-3, epidermal growth factor receptor, or c-Src.[1]

Cellular Activity

In cellular assays, this compound has been shown to inhibit the M-CSF-dependent growth of M-NFS-60 cells but not the M-CSF-independent growth of A375 human melanoma cells.[1] It also inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclast-like cells from mouse bone marrow cells.[1]

Signaling Pathway

The M-CSF/c-Fms signaling pathway is central to the function of this compound. Upon M-CSF binding, c-Fms dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphotyrosine residues serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for osteoclast differentiation and survival.[4][5]

References

- 1. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 5. scilit.com [scilit.com]

- 6. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ki20227: A Technical Guide to its Application in Bone Resorption Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ki20227, a potent c-Fms tyrosine kinase inhibitor, and its application in the study of bone resorption. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a novel quinoline-urea derivative that acts as a selective inhibitor of the macrophage colony-stimulating factor (M-CSF) receptor, c-Fms (also known as CSF1R).[1][2] The interaction between M-CSF and c-Fms is a critical signaling pathway essential for the differentiation, survival, and function of osteoclasts, the primary cells responsible for bone resorption.[3][4] By inhibiting the tyrosine kinase activity of c-Fms, this compound effectively blocks downstream signaling, leading to a suppression of osteoclast formation and a reduction in bone resorption.[1][3] This makes this compound a valuable tool for investigating osteoclast biology and a potential therapeutic agent for diseases characterized by excessive bone loss, such as osteoporosis and bone metastasis.[1][5]

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nmol/L) | Reference |

| c-Fms (CSF1R) | 2 | [1][3][6][7] |

| KDR (VEGFR-2) | 12 | [1][3][6][7] |

| Platelet-derived growth factor receptor β (PDGFRβ) | 217 | [1][3][6][7] |

| c-Kit | 451 | [1][3][6][7] |

| fms-like tyrosine kinase-3 (Flt-3) | >1,000 | [1][3] |

| c-Src | >1,000 | [1][3] |

| Epidermal growth factor receptor (EGFR) | >1,000 | [1][3] |

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Type | IC50 | Reference |

| Osteoclast-like Cell Formation | Mouse bone marrow cells | ~40 nmol/L | [3] |

| M-CSF-dependent Cell Growth | M-NFS-60 cells | ~14 nmol/L | [3] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Ovariectomized (ovx) rats | 20 mg/kg/day (oral) | Significant decrease in the number of TRAP-positive osteoclasts on the bone surface. | [1][3] |

| Bone metastasis model (A375 human melanoma cells in nude rats) | 50 mg/kg/day (oral) | Significant reduction in tumor area and the number of TRAP-positive cells at the tumor-bone interface. | [3] |

Experimental Protocols

In Vitro Osteoclast-like Cell Formation Assay

This protocol is adapted from studies investigating the effect of this compound on osteoclastogenesis.[3][8][9]

Objective: To assess the dose-dependent inhibition of osteoclast differentiation by this compound.

Materials:

-

Bone marrow cells isolated from mice.

-

α-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS).

-

Macrophage Colony-Stimulating Factor (M-CSF).

-

Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[8]

-

This compound (dissolved in DMSO).

-

Tartrate-resistant acid phosphatase (TRAP) staining kit.

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the bone marrow cells in α-MEM with 10% FBS and M-CSF for 2-3 days to generate bone marrow-derived macrophages (osteoclast precursors).

-

Plate the adherent osteoclast precursors in a 96-well plate.

-

Induce osteoclast differentiation by adding M-CSF and RANKL to the culture medium.

-

Simultaneously, treat the cells with varying concentrations of this compound (e.g., 10, 30, and 100 nmol/L) or vehicle control (DMSO). The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).[3]

-

Culture the cells for 6 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

-

After 6 days, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered osteoclast-like cells.

-

Calculate the IC50 value of this compound for the inhibition of osteoclast-like cell formation.

Western Blot for c-Fms Phosphorylation

This protocol is designed to confirm the inhibitory effect of this compound on its direct target, c-Fms.[3]

Objective: To determine if this compound inhibits M-CSF-induced phosphorylation of the c-Fms receptor in a dose-dependent manner.

Materials:

-

RAW264.7 cells (a murine macrophage cell line that expresses c-Fms).

-

DMEM (Dulbecco's Modified Eagle Medium) with 0.1% FCS.

-

Recombinant M-CSF.

-

This compound (dissolved in DMSO).

-

Lysis buffer.

-

Antibodies: anti-phospho-c-Fms and anti-total-c-Fms.

-

Standard Western blotting equipment and reagents.

Procedure:

-

Culture RAW264.7 cells in DMEM.

-

Starve the cells in serum-free medium (DMEM with 0.1% FCS) for 12 hours.

-

Pre-treat the starved cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with M-CSF for a short period (e.g., 5-10 minutes) to induce c-Fms phosphorylation.

-

Immediately lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-phospho-c-Fms antibody to detect the phosphorylated (activated) form of the receptor.

-

Strip the membrane and re-probe with an anti-total-c-Fms antibody to ensure equal protein loading.

-

Visualize the bands and quantify the band intensities to determine the extent of inhibition of c-Fms phosphorylation at different this compound concentrations.

Visualizations

Signaling Pathway of this compound in Osteoclast Differentiation

References

- 1. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Bone resorption factor inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

Ki20227: A Deep Dive into its Role in Macrophage Polarization for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. The M2 phenotype is often implicated in tumor progression and immune evasion. Ki20227, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), has emerged as a critical tool for modulating macrophage polarization. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on macrophage polarization. We present a synthesis of quantitative data, detailed experimental protocols, and visual signaling pathways to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their studies.

Introduction: The Role of CSF1R in Macrophage Biology

The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of macrophages.[1][2] Its ligand, CSF-1 (or M-CSF), is a key cytokine that promotes the differentiation of monocytes into macrophages and skews them towards an M2-like phenotype.[1][3] In various pathological contexts, particularly in the tumor microenvironment, the CSF-1/CSF1R signaling axis is often upregulated, leading to an abundance of tumor-associated macrophages (TAMs) with an M2 phenotype.[4] These M2-like TAMs contribute to tumor growth, angiogenesis, and suppression of the anti-tumor immune response.[3] Therefore, inhibiting the CSF1R signaling pathway presents a promising therapeutic strategy to repolarize macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype.

This compound: A Selective CSF1R Inhibitor

This compound is a potent and highly selective small molecule inhibitor of CSF1R tyrosine kinase. Its high affinity and specificity make it an invaluable tool for studying the biological functions of CSF1R and for preclinical investigations into CSF1R-targeted therapies.

Kinase Selectivity and Potency

The inhibitory activity of this compound against various kinases is summarized in the table below. Its high potency against CSF1R, with an IC50 in the low nanomolar range, underscores its selectivity.

| Kinase Target | IC50 (nM) |

| CSF1R (c-Fms) | 2 |

| VEGFR2 | 12 |

| c-Kit | 451 |

| PDGFRβ | 217 |

Mechanism of Action: Modulation of Macrophage Polarization

This compound exerts its effects on macrophage polarization by directly inhibiting the autophosphorylation of CSF1R, thereby blocking downstream signaling cascades that are essential for the M2 phenotype.

The CSF1R Signaling Cascade

Upon binding of CSF-1, CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively influence macrophage phenotype and function. The primary signaling axes affected by CSF1R activation include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and is known to promote M2 polarization.[5][6][7]

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[1]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes the expression of M2-associated genes.[8]

By inhibiting CSF1R, this compound effectively dampens these pro-M2 signaling pathways, leading to a shift in the transcriptional landscape of macrophages. This results in the downregulation of M2 markers and the upregulation of M1 markers.

Signaling Pathway Diagrams

References

- 1. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt Signaling in Macrophage Polarization, Survival, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A circulating cell population showing both M1 and M2 monocyte/macrophage surface markers characterizes systemic sclerosis patients with lung involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTEN/PI3k/AKT Regulates Macrophage Polarization in Emphysematous mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Advances in the role of STAT3 in macrophage polarization [frontiersin.org]

Ki20227 in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively dictates tumor progression, metastasis, and response to therapy. A key player in orchestrating the immunosuppressive landscape of the TME is the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. Ki20227 is a potent and selective small-molecule inhibitor of CSF-1R tyrosine kinase. This technical guide provides an in-depth analysis of the role of this compound in modulating the TME, with a focus on its mechanism of action, effects on key stromal and immune cell populations, and its potential as a therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Mechanism of Action of this compound

This compound is a novel quinoline-urea derivative that functions as an orally active and highly selective inhibitor of c-Fms (CSF-1R) tyrosine kinase.[1][2] Its primary mechanism of action is to block the ligand-dependent phosphorylation of CSF-1R, which is activated by its ligands, CSF-1 (M-CSF) and IL-34.[2][3] This inhibition disrupts the downstream signaling cascades that are crucial for the survival, proliferation, differentiation, and function of myeloid cells, particularly macrophages.[4][5]

Kinase Selectivity Profile